(S)-Desethyl-etomidate

Etomidate enantioselectivity GABAₐ receptor modulation Loss of righting reflex (LORR)

(S)-Desethyl-etomidate (CAS 56649-49-1), also known as (S)-Etomidate Acid or S-Isomer Etomidate Acid, is the (S)-enantiomer of the hydrolyzed carboxylic acid metabolite of the intravenous anesthetic etomidate. It belongs to the imidazole-5-carboxylic acid class and carries a single chiral center at the 1-phenylethyl substituent, yielding a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol.

Molecular Formula C12H12N2O2
Molecular Weight 216.24 g/mol
CAS No. 56649-49-1
Cat. No. B1332473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Desethyl-etomidate
CAS56649-49-1
Molecular FormulaC12H12N2O2
Molecular Weight216.24 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)N2C=NC=C2C(=O)O
InChIInChI=1S/C12H12N2O2/c1-9(10-5-3-2-4-6-10)14-8-13-7-11(14)12(15)16/h2-9H,1H3,(H,15,16)/t9-/m0/s1
InChIKeyRGYCCBLTSWHXIS-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Desethyl-etomidate (CAS 56649-49-1) Procurement & Selection Baseline: Structural Identity and Core Pharmacological Context


(S)-Desethyl-etomidate (CAS 56649-49-1), also known as (S)-Etomidate Acid or S-Isomer Etomidate Acid, is the (S)-enantiomer of the hydrolyzed carboxylic acid metabolite of the intravenous anesthetic etomidate [1]. It belongs to the imidazole-5-carboxylic acid class and carries a single chiral center at the 1-phenylethyl substituent, yielding a molecular formula of C₁₂H₁₂N₂O₂ and a molecular weight of 216.24 g/mol [1]. Clinically, etomidate is exclusively used as the pure (R)-(+)-enantiomer due to its substantially higher hypnotic potency; the (S)-enantiomer of the parent drug (etomidate) exhibits markedly attenuated GABAₐ receptor modulation and anesthetic activity [2]. The carboxylic acid metabolite (desethyl-etomidate), resulting from hepatic esterase-mediated hydrolysis, is itself pharmacologically inactive or of dramatically reduced potency relative to the parent hypnotic [3]. Consequently, (S)-Desethyl-etomidate serves critical roles as an analytical reference standard (e.g., EP Impurity A S-isomer), a chiral comparator in stereoselectivity studies, and a key intermediate in the synthesis of etomidate analogs for structure-activity relationship (SAR) investigations [4].

Why (S)-Desethyl-etomidate Cannot Be Interchanged with (R)-Desethyl-etomidate or Other Etomidate-Class Compounds


Substituting (S)-Desethyl-etomidate with its (R)-enantiomer (CAS 56649-48-0), the racemic mixture (RS)-desethyl-etomidate (CAS 7036-56-8), or other etomidate-class compounds without chiral specification introduces critical confounding variables that invalidate both analytical and pharmacological results. The etomidate pharmacophore is fundamentally stereoselective: across the parent drug and its analogs, the (R)-(+)-enantiomer consistently exhibits hypnotic potency and GABAₐ receptor modulatory efficacy approximately 10- to 20-fold greater than the (S)-(−)-enantiomer [1]. This enantioselectivity extends to off-target effects—the (R)-enantiomer is a significantly more potent inhibitor of 11β-hydroxylase (adrenocortical suppression) than the (S)-enantiomer [2]. Furthermore, as a carboxylic acid metabolite, (S)-Desethyl-etomidate is essentially pharmacologically inactive relative to ester-containing parent hypnotics, with metabolite potency ratios ranging from approximately 300-fold to over 1,900-fold lower depending on the specific assay and analog [3]. In analytical contexts, chiral chromatographic methods (e.g., CHIRALPAK AD-H columns, Lux cellulose-3 columns) achieve baseline resolution of (R)- and (S)-enantiomers, and failing to use the correct enantiomerically pure standard directly compromises method validation, impurity quantification accuracy, and regulatory compliance under EP and USP monographs [4]. These multidimensional differences mean that generic selection of any desethyl-etomidate species without precise stereochemical and functional specification can produce systematically erroneous data.

Quantitative Differentiation Evidence for (S)-Desethyl-etomidate (CAS 56649-49-1) Procurement Decision-Making


Enantioselective Hypnotic Potency: (S)- vs. (R)-Etomidate Parent Compound Provides the Stereochemical Baseline

The fundamental stereoselectivity of the etomidate pharmacophore establishes the biological relevance of enantiomeric specification. In a definitive head-to-head comparison in Rana temporaria tadpoles, R-(+)-etomidate produced loss of righting reflex (LORR) with an EC₅₀ of 3.4 ± 0.1 μM, whereas S-(−)-etomidate required an EC₅₀ of 57 ± 1 μM, representing an approximately 16.8-fold difference in hypnotic potency [1]. Electrophysiological recordings in stably transfected mouse fibroblast cells expressing bovine GABAₐ α₁β₂γ₂L receptors demonstrated that R-(+)-etomidate produced vastly greater enhancement of submaximal GABA-evoked currents than S-(−)-etomidate [1]. This enantioselectivity provides the foundational rationale for why the (S)-configured desethyl-etomidate metabolite cannot be assumed pharmacologically equivalent to its (R)-counterpart and must be independently specified in procurement.

Etomidate enantioselectivity GABAₐ receptor modulation Loss of righting reflex (LORR) Tadpole anesthesia model

Carboxylic Acid Metabolite Activity Attenuation: Etomidate Acid Metabolites vs. Parent Hypnotics on GABAₐ Receptors and Adrenocortical Function

Desethyl-etomidate (etomidate acid), the carboxylic acid hydrolysis product of etomidate metabolism, exhibits profoundly attenuated pharmacological activity compared to the ester-containing parent hypnotic, establishing its functional classification as an inactive or negligibly active metabolite. In a rigorously controlled cross-study comparison using the structurally analogous methoxycarbonyl etomidate (MOC-etomidate) system, MOC-etomidate's carboxylic acid metabolite (MOC-ECA) showed: (a) hypnotic EC₅₀ of 2.8 ± 0.64 mM in tadpole LORR vs. 8 ± 2 μM for the parent drug (~350-fold reduction); (b) GABAₐ receptor direct activation EC₅₀ of 3.5 ± 0.63 mM vs. 10 ± 2.5 μM for the parent (~350-fold reduction); and (c) adrenocortical inhibition IC₅₀ of 30 ± 7 μM vs. 0.10 ± 0.02 μM for the parent (~300-fold reduction) [1]. For etomidate specifically, the carboxylic acid metabolites of etomidate bind to 11β-hydroxylase with affinities that are at most 1% that of their parent hypnotics [2]. These data collectively confirm that the desethyl (carboxylic acid) form of etomidate-class compounds is pharmacologically distinct from the ester prodrug forms, validating its use as a negative control and as a metabolite reference standard.

Etomidate metabolite pharmacology 11β-hydroxylase inhibition Carboxylic acid metabolite potency Adrenocortical suppression

Enantioselective 11β-Hydroxylase Inhibition: (R)- vs. (S)-Configured Etomidate Enantiomers Demonstrate Stereoselective Adrenocortical Toxicity

Adrenocortical suppression, the major dose-limiting toxicity of etomidate, is also enantioselective. In cell-free bovine adrenal cortex systems, the L-enantiomer (S-(−)-etomidate) was demonstrably a less potent inhibitor of 11β-hydroxylation than the D-enantiomer (R-(+)-etomidate) [1]. In a comprehensive 2014 SAR study by Pejo et al., S-etomidate was quantified as 1/23rd as potent an adrenocortical inhibitor as R-etomidate when assessed via ACTH stimulation testing in rats [2]. The same study reported that R-etomidate, S-etomidate, and cyclopropyl etomidate showed 27.4-, 18.9-, and 23.5-fold selectivity for GABAₐ receptors containing β3 subunits over β1 subunits, respectively, indicating that the S-configuration also modulates receptor subunit selectivity [2]. These findings establish that the (S)-configuration at the chiral carbon reduces both desired GABAₐ receptor modulation and undesired 11β-hydroxylase inhibition, providing stereochemical context for procuring (S)-Desethyl-etomidate as a defined inactive comparator in adrenal toxicity assays.

11β-hydroxylase inhibition Adrenocortical stereoselectivity Etomidate enantiomer SAR Cortisol synthesis inhibition

Chiral Purity and Analytical Reference Standard Specification: (S)-Desethyl-etomidate as EP Impurity A S-Isomer Under ISO 17034

(S)-Desethyl-etomidate is officially designated as (S)-Etomidate EP Impurity A, the S-enantiomer of the etomidate acid metabolite, and is commercially available as an ISO 17034-certified analytical reference standard from accredited manufacturers [1]. Product specifications include: CAS 56649-49-1, purity >95% (HPLC), molecular weight 216.24 g/mol, molecular formula C₁₂H₁₂N₂O₂, physical form as white powder, storage at 2–8°C, and a certified shelf life of 3 years [1]. Chiral HPLC methods using CHIRALPAK AD-H columns with isopropanol-n-hexane (20:80 v/v) mobile phase achieve baseline resolution of (R)-etomidate and (S)-etomidate, with detection sensitivity at the 0.05% w/w level relative to the main peak, consistent with ICH and EP reporting thresholds [2]. A 2025 UHPLC-MS/MS method using a Lux 3 μm cellulose-3 chiral column (150 mm × 4.6 mm) demonstrated linearity from 10 to 1000 pg/mg for etomidate enantiomers in human hair, enabling enantiomeric fraction (EF) quantification [3]. These validated analytical capabilities mean that (S)-Desethyl-etomidate procured from ISO 17034-certified sources directly supports method development, validation, ANDA/DMF submissions, and ongoing quality control without additional in-house purity verification.

Etomidate impurity profiling Chiral HPLC separation Pharmacopeial reference standard ISO 17034 certified reference material

Synthetic Intermediate Utility: (S)-Desethyl-etomidate as a Key Precursor for Structure-Activity Relationship (SAR) Investigations

(S)-Desethyl-etomidate serves as a critical synthetic intermediate for generating a library of (S)-configured etomidate analogs, enabling systematic SAR studies. The carboxylic acid functional group at the imidazole 5-position permits esterification with various alcohols to produce (S)-etomidate analogs (e.g., esterification with ethanol yields (S)-etomidate, CAS 56649-47-9; esterification with methanol yields (S)-metomidate) [1]. The Patents WO2013/106717 A1 (General Hospital Corporation) and WO2007/144725 A2 (GE Healthcare) both reference desethyl-etomidate as a key intermediate in synthetic routes to novel etomidate analogs . In the 2014 Pejo et al. SAR study, the systematic comparison of R-etomidate, S-etomidate, and achiral analogs (cyclopropyl etomidate, dihydrogen etomidate) demonstrated that modifying the chiral center alters GABAₐ receptor subunit selectivity (β3/β1 ratios ranging from 2.48-fold to 27.4-fold across analogs) and adrenocortical inhibitory potency (ranging by 1–2 orders of magnitude) [2]. Procuring enantiomerically pure (S)-Desethyl-etomidate as a synthetic building block therefore enables the controlled exploration of the (S)-configuration series, which systematically differs from the (R)-series in both on-target potency and off-target adrenal effects.

Etomidate analog synthesis Structure-activity relationship (SAR) Chiral intermediate procurement GABAₐ receptor modulator design

Forensic and Bioanalytical Application: Chiral Differentiation of Pharmaceutical-Grade vs. Illicit Etomidate Exposure via Enantiomeric Fraction Analysis

In forensic and bioanalytical contexts, the availability of enantiomerically pure (S)-Desethyl-etomidate as a reference standard enables the unambiguous quantification of enantiomeric ratios in biological specimens. A 2025 UHPLC-MS/MS method applied to 98 authentic human hair samples detected S-etomidate co-existing with R-etomidate in 8 samples, with enantiomeric fraction (EF) values spanning 0.40–1.00 for etomidate [1]. Since only R-etomidate is clinically approved, the presence of the S-enantiomer in hair indicates exposure to incompletely refined or racemic mixtures from nonmedical (illicit) sources [1]. This forensic differentiation capability depends entirely on the availability of well-characterized, enantiomerically pure reference standards of both (R)- and (S)-configured etomidate species and their metabolites. Without (S)-Desethyl-etomidate as a certified reference standard, forensic laboratories cannot reliably distinguish legitimate pharmaceutical use from illicit consumption of unregulated racemic etomidate preparations.

Forensic toxicology Enantiomeric fraction (EF) Hair analysis Illicit etomidate detection

Optimal Procurement and Application Scenarios for (S)-Desethyl-etomidate (CAS 56649-49-1) Based on Quantitative Evidence


Pharmaceutical Quality Control: Enantiomeric Impurity Quantification in Etomidate API per EP/USP Monographs

Pharmaceutical QC laboratories conducting etomidate active pharmaceutical ingredient (API) release testing require (S)-Desethyl-etomidate as the certified EP Impurity A (S-isomer) reference standard. Chiral HPLC methods using CHIRALPAK AD-H columns with isopropanol-n-hexane mobile phase achieve detection of (S)-etomidate at 0.05% w/w, meeting ICH Q3A reporting thresholds . The ISO 17034 certification of CATO reference standards ensures traceability, homogeneity, and stability required for ANDA/DMF submissions and commercial batch release . Without this enantiomerically pure standard, laboratories cannot validate methods for enantiomeric impurity determination, a critical regulatory requirement given that etomidate is used clinically as the pure (R)-enantiomer and any (S)-contamination represents a purity failure.

Academic and Industrial Medicinal Chemistry: Synthesis of (S)-Configured Etomidate Analog Libraries for GABAₐ Receptor SAR

Medicinal chemistry groups developing novel etomidate analogs with reduced adrenocortical toxicity require (S)-Desethyl-etomidate as a key chiral intermediate for synthesizing the (S)-configuration series. The free carboxylic acid at the imidazole 5-position permits direct esterification with diverse alcohols, yielding a library of (S)-configured analogs for systematic SAR evaluation . The established enantioselectivity baseline—R-(+)-etomidate is ~17-fold more potent hypnotically than S-(−)-etomidate in tadpole LORR , and S-etomidate is 1/23rd as potent an adrenocortical inhibitor as R-etomidate —provides a quantitative framework against which novel analogs can be benchmarked. Procurement of enantiomerically pure (S)-Desethyl-etomidate eliminates the need for chiral resolution post-synthesis, streamlining workflow and reducing costs.

Pharmacology and Toxicology Research: Stereochemical Negative Control for GABAₐ Receptor and 11β-Hydroxylase Mechanistic Studies

Neuropharmacology and endocrine toxicology laboratories investigating GABAₐ receptor modulation or adrenocortical suppression mechanisms require (S)-Desethyl-etomidate as a stereochemically defined negative control. The enantioselectivity of etomidate at GABAₐ receptors has been quantitatively characterized: R-(+)-etomidate produces vastly greater enhancement of GABA-evoked currents than S-(−)-etomidate in stably transfected cells expressing defined receptor subunit combinations . Similarly, the L-enantiomer of etomidate is demonstrably a less potent inhibitor of 11β-hydroxylase in bovine adrenal preparations , and the carboxylic acid metabolites bind with affinities ≤1% of parent hypnotics . Using (S)-Desethyl-etomidate as an inactive control enables researchers to isolate stereospecific effects from nonspecific membrane interactions, a critical experimental design element given that both enantiomers are equally effective at disrupting lipid bilayers in model membrane systems .

Forensic Toxicology: Enantiomeric Analysis of Etomidate Exposure Source Attribution in Biological Specimens

Forensic toxicology laboratories require (S)-Desethyl-etomidate as a certified reference standard for enantiomeric fraction analysis enabling source attribution of etomidate exposure. The validated UHPLC-MS/MS method using a Lux 3 μm cellulose-3 chiral column achieves baseline separation of etomidate enantiomers with linearity from 10 to 1000 pg/mg in hair matrix, with EF values successfully differentiating pharmaceutical-grade R-etomidate use (EF ≈ 1.00) from illicit racemic etomidate exposure (EF < 1.00 with detectable S-enantiomer) . In the 2025 study of 98 authentic hair samples, S-etomidate was detected in 8 samples, confirming nonmedical exposure to incompletely refined or racemic mixtures . As etomidate and its analogs face increasing regulatory scrutiny and scheduling actions, the ability to perform chiral source attribution using validated reference standards becomes essential for forensic casework.

Quote Request

Request a Quote for (S)-Desethyl-etomidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.